6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various bioactive compounds
Mode of Action
Fluoropyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . This property could influence the interaction of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines have been noted for their potential in various biological applications, suggesting that they may have significant molecular and cellular effects .
Action Environment
The presence of fluorine in the molecule could potentially enhance its stability and efficacy, as fluorine-containing compounds are known for their improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrrolopyridines .
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWYZBPNULBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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